molecular formula C20H18ClN5O5 B12046272 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide

N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide

Cat. No.: B12046272
M. Wt: 443.8 g/mol
InChI Key: XDIYHZQMKBUFBH-LSHDLFTRSA-N
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Description

N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a chlorobenzyl ether, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Chlorobenzyl Ether: This step involves the reaction of 4-chlorobenzyl chloride with a phenol derivative under basic conditions to form the chlorobenzyl ether.

    Formation of the Hydrazide: The hydrazide moiety can be synthesized by reacting an appropriate acyl chloride with hydrazine.

    Condensation Reaction: The final step involves the condensation of the hydrazide with the aldehyde derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the triazine ring or the hydrazide moiety.

    Substitution: The chlorobenzyl ether group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Drug Development: It has potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Preliminary studies might suggest its use as an antimicrobial agent.

    Cancer Research: It could be investigated for its potential anti-cancer properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It might be explored as a component in pesticides or herbicides.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N’-((E)-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
  • **N’-((E)-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE

Uniqueness

The presence of the chlorobenzyl ether group and the specific arrangement of functional groups make N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE unique

Properties

Molecular Formula

C20H18ClN5O5

Molecular Weight

443.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C20H18ClN5O5/c1-30-17-8-13(4-7-16(17)31-11-12-2-5-14(21)6-3-12)10-22-25-18(27)9-15-19(28)23-20(29)26-24-15/h2-8,10H,9,11H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-10+

InChI Key

XDIYHZQMKBUFBH-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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